molecular formula C8H12N2O2 B2420594 1-(1-Ethoxyethyl)-1H-pyrazole-4-carbaldehyde CAS No. 815608-06-1

1-(1-Ethoxyethyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B2420594
CAS No.: 815608-06-1
M. Wt: 168.196
InChI Key: WBBPERAEPVBGMS-UHFFFAOYSA-N
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Description

1-(1-Ethoxyethyl)-1H-pyrazole-4-carbaldehyde is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an ethoxyethyl group at the first position and a formyl group at the fourth position of the pyrazole ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of 1-(1-Ethoxyethyl)-1H-pyrazole-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 1-ethoxyethyl hydrazine with an appropriate aldehyde under acidic conditions to form the pyrazole ring. The reaction conditions typically include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure high yield and purity.

Chemical Reactions Analysis

1-(1-Ethoxyethyl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxyethyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include alkyl halides and strong bases like sodium hydride.

    Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(1-Ethoxyethyl)-1H-pyrazole-4-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.

    Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.

    Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(1-Ethoxyethyl)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The ethoxyethyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

1-(1-Ethoxyethyl)-1H-pyrazole-4-carbaldehyde can be compared with other similar compounds, such as:

    1-(1-Ethoxyethyl)-1H-pyrazole: Lacks the formyl group, making it less reactive in certain chemical reactions.

    1-(1-Methoxyethyl)-1H-pyrazole-4-carbaldehyde: Contains a methoxyethyl group instead of an ethoxyethyl group, which may affect its solubility and reactivity.

    1-(1-Ethoxyethyl)-1H-pyrazole-4-carboxylic acid:

The unique combination of the ethoxyethyl and formyl groups in this compound makes it a versatile compound with distinct chemical and biological properties.

Properties

IUPAC Name

1-(1-ethoxyethyl)pyrazole-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-3-12-7(2)10-5-8(6-11)4-9-10/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBBPERAEPVBGMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C)N1C=C(C=N1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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